molecular formula C7H6ClN3O2S B2909381 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride CAS No. 2155852-83-6

2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride

Cat. No.: B2909381
CAS No.: 2155852-83-6
M. Wt: 231.65
InChI Key: RBZLBGVLZPBMLX-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is a heterocyclic compound that combines the structural features of imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of imidazole derivatives with thioamide compounds under acidic conditions to form the thiazole ring. The carboxylic acid group is introduced through subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available imidazole and thiazole derivatives. The process often includes:

    Formation of the thiazole ring: This can be achieved through the reaction of imidazole derivatives with thioamides.

    Introduction of the carboxylic acid group: This step may involve oxidation or carboxylation reactions.

    Hydrochloride salt formation: The final product is obtained by treating the free acid with hydrochloric acid to form the hydrochloride salt.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and thiazole rings.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Dihydroimidazole derivatives.

    Substitution products: Various substituted imidazole and thiazole derivatives.

Scientific Research Applications

2-(1H-Imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications:

Comparison with Similar Compounds

  • 2-(1H-Imidazol-4-yl)-1,3-thiazole-5-carboxylic acid
  • 2-(1H-Imidazol-5-yl)-1,3-oxazole-4-carboxylic acid
  • 2-(1H-Imidazol-5-yl)-1,3-thiazole-4-carboxamide

Comparison: 2-(1H-Imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is unique due to the specific positioning of the carboxylic acid group and the combination of imidazole and thiazole rings. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the thiazole ring can enhance its ability to interact with sulfur-containing biomolecules, distinguishing it from oxazole derivatives.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S.ClH/c11-7(12)5-2-13-6(10-5)4-1-8-3-9-4;/h1-3H,(H,8,9)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZLBGVLZPBMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C2=NC(=CS2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155852-83-6
Record name 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride
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